molecular formula C16H10Cl2N4S B12140833 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene

2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene

Cat. No.: B12140833
M. Wt: 361.2 g/mol
InChI Key: BOOBOFHIQQHKGE-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a synthetic organic compound characterized by its unique structure, which includes a dichlorobenzylsulfanyl group attached to a tetraaza-fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile, such as a thiol, to form the benzylsulfanyl intermediate. This intermediate is then reacted with a tetraaza-fluorene derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene involves its interaction with specific molecular targets. The dichlorobenzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The tetraaza-fluorene core may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes and disrupt cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.

    2-(2,4-Dichloro-benzylsulfanyl)-ethanol: Used in various chemical syntheses.

    2-(2,4-Dichloro-benzylsulfanyl)-3-methyl-3H-quinazolin-4-one: Studied for its potential biological activities.

Uniqueness

2-(2,4-Dichloro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene stands out due to its unique combination of a dichlorobenzylsulfanyl group and a tetraaza-fluorene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H10Cl2N4S

Molecular Weight

361.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C16H10Cl2N4S/c17-10-6-5-9(12(18)7-10)8-23-16-20-15-14(21-22-16)11-3-1-2-4-13(11)19-15/h1-7H,8H2,(H,19,20,22)

InChI Key

BOOBOFHIQQHKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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